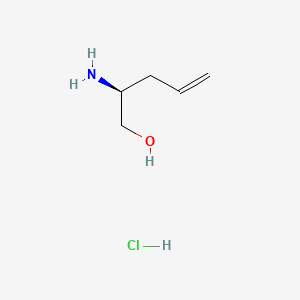

(S)-2-Aminopent-4-en-1-ol hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-aminopent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 2 Aminopent 4 En 1 Ol Hydrochloride

Asymmetric Carbon-Nitrogen Bond Formation Strategies

The cornerstone of synthesizing (S)-2-Aminopent-4-en-1-ol hydrochloride lies in the stereocontrolled introduction of the amine functionality at the C2 position. Several strategies have been developed to achieve this, each with its own set of advantages and challenges.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable approach for the synthesis of the direct precursor to (S)-2-Aminopent-4-en-1-ol involves the use of a ferrocenyl-based chiral auxiliary. Specifically, the stereoselective allylation of a chiral oxazolidinone derived from ferrocenecarboxaldehyde has been reported to produce (S)-2-aminopent-4-enoic acid with high diastereoselectivity. rsc.org The synthesis begins with the condensation of an appropriate amino alcohol with ferrocenecarboxaldehyde to form a chiral oxazolidinone. This is followed by N-acylation. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate, which then undergoes a highly diastereoselective alkylation with an allyl halide. The ferrocenyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. rsc.org

Hydrolysis of the resulting 4-allyl-oxazolidinone removes the chiral auxiliary and yields the enantiomerically enriched (S)-2-aminopent-4-enoic acid. rsc.org Subsequent reduction of the carboxylic acid functionality, for instance using a mild reducing agent like sodium borohydride (B1222165) in the presence of a suitable activating agent, or more powerful reagents like lithium aluminum hydride, affords the target molecule, (S)-2-Aminopent-4-en-1-ol. organic-chemistry.org Finally, treatment with hydrochloric acid provides the corresponding hydrochloride salt.

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis of (S)-2-Aminopent-4-enoic Acid rsc.org

| Step | Reaction | Reagents and Conditions | Key Feature |

| 1 | Formation of Chiral Oxazolidinone | Amino alcohol, Ferrocenecarboxaldehyde | Establishment of the chiral directing group. |

| 2 | N-Acylation | Acyl chloride or anhydride | Activation for enolate formation. |

| 3 | Diastereoselective Allylation | LDA, Allyl bromide | High stereocontrol due to the bulky ferrocenyl auxiliary. |

| 4 | Hydrolysis | Acid or base | Removal of the chiral auxiliary to yield the amino acid. |

Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral amines, as it avoids the need for stoichiometric amounts of a chiral auxiliary. nih.gov Various catalytic systems have been developed for the asymmetric amination of different substrates.

While a direct catalytic asymmetric amination of a pent-4-ene-1,2-diol or a similar precursor to directly yield (S)-2-Aminopent-4-en-1-ol is not extensively documented, related transformations provide a strong basis for its feasibility. For instance, the asymmetric reductive amination of ketones is a powerful tool for the synthesis of chiral amines. nih.govnih.gov A hypothetical route could involve the oxidation of pent-4-en-1-ol to the corresponding aldehyde, followed by a Wittig-type reaction to generate pent-4-en-2-one. Subsequent asymmetric reductive amination of this ketone, using a chiral catalyst and a suitable amine source (e.g., ammonia) and reducing agent, could furnish the desired (S)-2-aminopent-4-ene. The final step would be the selective hydroboration-oxidation of the terminal alkene to introduce the primary alcohol functionality, followed by conversion to the hydrochloride salt.

Alternatively, the asymmetric amination of racemic alcohols via a hydrogen-borrowing cascade represents another elegant strategy. researchgate.netthieme-connect.de This process involves the oxidation of a racemic alcohol to a ketone by a metal catalyst, which is then asymmetrically aminated by a chiral catalyst, with the hydrogen atoms from the initial oxidation being used for the final reduction step. Applying this to racemic pent-4-en-1-ol could potentially yield the target compound directly.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for the preparation of enantiomerically pure compounds under mild conditions. nih.govnih.govunipd.it

A plausible chemoenzymatic route to (S)-2-Aminopent-4-en-1-ol could commence with the kinetic resolution of racemic pent-4-en-2-ol using a lipase. Lipases are widely used for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers. ox.ac.uk For example, lipase-catalyzed acylation would selectively acylate the (R)-enantiomer, leaving the desired (S)-pent-4-en-2-ol in high enantiomeric purity.

The resulting (S)-pent-4-en-2-ol can then be converted to the target amino alcohol. One approach involves the Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide, followed by hydrazinolysis to liberate the free amine. This reaction typically proceeds with inversion of configuration, so starting with (R)-pent-4-en-2-ol would be necessary to obtain the (S)-amino alcohol. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source.

A more direct enzymatic approach would involve the use of a transaminase. Transaminases can catalyze the asymmetric amination of ketones. nih.gov Thus, oxidation of pent-4-en-2-ol to the corresponding ketone, pent-4-en-2-one, would provide the substrate for a transaminase-catalyzed asymmetric amination to yield (S)-2-aminopent-4-ene. Subsequent selective hydroxylation of the terminal alkene would complete the synthesis. A one-pot, two-enzyme cascade for the conversion of racemic secondary alcohols to chiral amines has also been described, which could be applicable. researchgate.net

Controlled Olefin Functionalization Techniques

The terminal double bond in the pentenyl side chain offers another handle for introducing the required amino and hydroxyl functionalities in a stereocontrolled manner.

Stereoselective Hydroxylation and Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into enantiomerically enriched 1,2-amino alcohols. nih.govnih.govresearchgate.net This reaction utilizes a catalytic amount of an osmium species, a chiral ligand (typically a cinchona alkaloid derivative), and a stoichiometric nitrogen source.

In the context of synthesizing (S)-2-Aminopent-4-en-1-ol, one could envision starting with a suitable diene, such as 1,4-pentadiene (B1346968). The asymmetric aminohydroxylation of one of the double bonds could, in principle, install both the amino and hydroxyl groups in a single step with the desired stereochemistry. The regioselectivity of the reaction would be a critical factor, and would need to favor the formation of the 1,2-amino alcohol over the 4,5-amino alcohol. The choice of ligand and nitrogen source can influence the regioselectivity of the AA reaction. nih.gov

Alternatively, a Sharpless asymmetric dihydroxylation of 1,4-pentadiene could yield a chiral diol, which could then be selectively functionalized to introduce the amino group. For instance, selective protection of the primary alcohol, followed by conversion of the secondary alcohol to a leaving group and subsequent amination with inversion of configuration, could provide the desired product.

Olefin Metathesis in Precursor Construction

Olefin metathesis is a versatile carbon-carbon double bond forming reaction that has found broad application in organic synthesis. beilstein-journals.orgnih.gov Ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly useful for constructing complex molecular skeletons.

A potential application of olefin metathesis in the synthesis of a precursor for (S)-2-Aminopent-4-en-1-ol could involve a cross-metathesis reaction. For example, the cross-metathesis of a protected allylic amine, such as N-Boc-allylamine, with propylene (B89431) using a ruthenium-based catalyst could potentially form the desired pentenylamine scaffold. Subsequent deprotection and conversion to the hydrochloride salt would yield a precursor that could then be selectively hydroxylated at the terminal position. The efficiency and selectivity of such a cross-metathesis reaction would depend on the catalyst and reaction conditions. nih.gov

Another strategy could involve the synthesis of a more complex precursor via RCM. For instance, a diene containing the necessary functionalities in a protected form could be cyclized using RCM to form a cyclic precursor, which could then be elaborated to the final product. The activating effect of allylic heteroatoms, such as oxygen and sulfur, can enhance the efficiency of olefin metathesis reactions. beilstein-journals.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Transformation | Advantages | Potential Challenges |

| Chiral Auxiliary | Diastereoselective alkylation | High stereoselectivity, well-established methodology. | Stoichiometric use of chiral auxiliary, multi-step process. |

| Asymmetric Catalysis | Asymmetric reductive amination or hydrogen borrowing | Atom-economical, catalytic use of chirality. | Substrate specificity, catalyst development may be required. |

| Chemoenzymatic Synthesis | Enzymatic kinetic resolution or asymmetric amination | Mild reaction conditions, high enantioselectivity. | Enzyme availability and stability, potential for multi-step process. |

| Asymmetric Aminohydroxylation | Direct conversion of a diene | Potentially a single step for C-N and C-O bond formation. | Regioselectivity control, availability of suitable diene. |

| Olefin Metathesis | Cross-metathesis or RCM | Versatile for precursor synthesis, access to diverse structures. | Catalyst sensitivity, control of E/Z selectivity in CM. |

Derivatization from Naturally Occurring Chiral Pools

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, carbohydrates, and terpenes. nih.gov Utilizing these readily available starting materials is a highly efficient strategy for the synthesis of complex chiral molecules, as the inherent stereochemistry can be transferred to the target compound. L-glutamic acid, a common and inexpensive amino acid, serves as an excellent chiral precursor for the synthesis of this compound.

The synthetic journey from L-glutamic acid to the target molecule typically commences with its conversion to (S)-pyroglutamic acid. This transformation can be achieved by heating L-glutamic acid, which induces cyclization through the loss of a water molecule. wikipedia.org (S)-pyroglutamic acid is a versatile intermediate that can be further functionalized. nih.gov

A plausible synthetic route involves the following key transformations:

Esterification and N-Protection of (S)-Pyroglutamic Acid: The carboxylic acid of (S)-pyroglutamic acid is first converted to an ester, for instance, a methyl or ethyl ester, to prevent its interference in subsequent reactions. This is often followed by the protection of the secondary amine in the lactam ring. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed to prevent unwanted side reactions. researchgate.net

Introduction of the Allyl Group via Grignard Reaction: The crucial carbon-carbon bond formation to introduce the allyl group is typically achieved through a Grignard reaction. The N-protected pyroglutamate (B8496135) ester is reacted with vinylmagnesium bromide. The Grignard reagent attacks the ester carbonyl, leading to the formation of a ketone. It is important to note that Grignard reagents can react twice with esters to form tertiary alcohols. masterorganicchemistry.com Careful control of reaction conditions, such as low temperatures and stoichiometry, is necessary to favor the formation of the desired ketone intermediate.

Reduction of the Ketone/Lactam: The resulting chiral ketone or the lactam carbonyl can then be reduced to the corresponding alcohol. A variety of reducing agents can be employed for this transformation. For the reduction of the lactam to the corresponding amino alcohol, strong reducing agents like lithium aluminum hydride (LiAlH4) are often necessary.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt of the (S)-2-aminopent-4-en-1-ol. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, which facilitates the isolation and purification of the final product as a stable, crystalline solid.

A representative, albeit general, reaction sequence is depicted below:

L-Glutamic Acid → (S)-Pyroglutamic Acid → N-Protected (S)-Pyroglutamate Ester → N-Protected (S)-4-allyl-5-oxoproline derivative → (S)-2-Aminopent-4-en-1-ol → this compound

The following table summarizes the key intermediates and transformations in a hypothetical synthesis starting from L-glutamic acid.

| Starting Material | Key Intermediate | Reagents and Conditions (Illustrative) | Product |

| L-Glutamic Acid | (S)-Pyroglutamic Acid | Heat | (S)-5-Oxopyrrolidine-2-carboxylic acid |

| (S)-Pyroglutamic Acid | N-Boc-(S)-pyroglutamic acid methyl ester | 1. SOCl₂, MeOH; 2. (Boc)₂O, DMAP | Methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate |

| N-Boc-(S)-pyroglutamic acid methyl ester | N-Boc-(S)-2-acetyl-pyrrolidin-5-one | Vinylmagnesium bromide, THF, -78 °C | N-Boc protected ketone intermediate |

| N-Boc protected ketone intermediate | (S)-2-(tert-Butoxycarbonylamino)pent-4-en-1-ol | LiAlH₄, THF | N-Boc-(S)-2-aminopent-4-en-1-ol |

| N-Boc-(S)-2-aminopent-4-en-1-ol | This compound | HCl in Et₂O | This compound |

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small-scale (milligram) to a larger academic scale (multi-gram or beyond) presents a unique set of challenges that require careful process optimization. The goal is to develop a safe, efficient, and reproducible procedure that provides the desired compound in sufficient quantities for further research.

Reaction Conditions and Work-up Procedures: Reactions that are easily managed on a small scale can become problematic when scaled up. For instance, the Grignard reaction with the pyroglutamate ester is typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. This may necessitate the use of a larger reaction vessel with better stirring and a more controlled addition rate of the Grignard reagent.

Work-up procedures also need to be optimized for larger scales. Extractions with large volumes of solvents can be cumbersome and time-consuming. The use of alternative purification techniques, such as crystallization, can be more efficient for isolating the product in high purity on a larger scale. For example, the final hydrochloride salt formation is advantageous as it often leads to a crystalline solid that can be easily filtered and purified.

Purification Strategies: Chromatographic purification, while a powerful tool for small-scale synthesis, can become a bottleneck when dealing with larger quantities of material. Developing a robust crystallization procedure for key intermediates or the final product is highly desirable for academic scale-up. This not only simplifies the purification process but also often leads to a product of higher purity.

The following table outlines some key considerations for the academic scale-up of the synthesis of this compound.

| Process Step | Small-Scale Approach | Scale-Up Considerations | Optimized Approach for Scale-Up |

| Grignard Reaction | Addition of Grignard reagent via syringe to a flask in an ice bath. | Potential for exotherm, localized high concentrations. | Slow, controlled addition using a dropping funnel, mechanical stirring, and a larger cooling bath to ensure efficient heat transfer. |

| Quenching | Pouring the reaction mixture over ice/saturated ammonium (B1175870) chloride. | Large volumes, potential for vigorous reaction. | Slow addition of the quenching solution to the reaction mixture with efficient stirring. |

| Purification of Intermediates | Column chromatography. | Time-consuming, requires large volumes of solvent. | Development of crystallization or precipitation methods to isolate key intermediates. |

| Final Product Isolation | Evaporation of solvent after extraction. | Handling of large volumes of solvent, potential for oiling out. | Precipitation of the hydrochloride salt from a suitable solvent system to yield a filterable solid. |

By carefully considering these factors, a synthetic chemist can successfully transition a promising small-scale synthesis into a reliable and efficient academic-scale process, thereby enabling further exploration of the chemical and biological properties of this compound.

Applications As a Chiral Intermediate and Building Block in Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. The inherent functionality of (S)-2-Aminopent-4-en-1-ol hydrochloride provides a direct entry into several important classes of these ring systems.

Synthesis of Piperidines and Pyrrolidines

While direct, documented examples of synthesizing piperidines and pyrrolidines starting specifically from this compound are not extensively reported in readily available literature, the structure of this amino alcohol lends itself to established synthetic strategies for these heterocycles. For instance, the terminal alkene can be subjected to hydroboration-oxidation or ozonolysis to generate an aldehyde, which can then undergo intramolecular reductive amination with the primary amine to form a piperidine (B6355638) ring. Alternatively, ring-closing metathesis (RCM) of a suitably N-allylated derivative could provide access to piperidine scaffolds. nih.gov

Similarly, the synthesis of pyrrolidines from homoallylic amines is a well-established transformation. nih.govescholarship.orgorganic-chemistry.org An intramolecular hydroamination or an aminomercuration-demercuration sequence on the double bond of (S)-2-Aminopent-4-en-1-ol or its derivatives could, in principle, lead to the formation of substituted pyrrolidines. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cyclization, providing a route to enantioenriched pyrrolidine (B122466) derivatives.

Formation of Oxazolidines and Oxazines

The 1,2-amino alcohol functionality present in (S)-2-Aminopent-4-en-1-ol is a classic precursor for the synthesis of oxazolidines. nih.govscirp.orgkoreascience.kr Condensation of the amino alcohol with an aldehyde or ketone readily forms the corresponding oxazolidine (B1195125) ring. The chirality at the C2 position of the starting material is transferred to the C4 position of the resulting oxazolidine. The terminal alkene at the C5 position of the oxazolidine then becomes a handle for further functionalization.

The synthesis of tetrahydro-1,3-oxazines can be envisioned through the reaction of (S)-2-Aminopent-4-en-1-ol with an aldehyde, followed by intramolecular cyclization. ucl.ac.uk This strategy, while plausible, would depend on controlling the regioselectivity of the cyclization.

Stereodivergent Synthesis of Polyfunctionalized Organic Molecules

Stereodivergent synthesis, the ability to generate any diastereomer of a product from a common starting material, is a powerful tool in organic synthesis. The multiple functional groups of this compound offer several opportunities for such strategies.

Access to Enantioenriched Diols and Triols

The terminal alkene of (S)-2-Aminopent-4-en-1-ol can be dihydroxylated to produce a chiral triol. The stereochemical outcome of this dihydroxylation can often be controlled by the choice of reagent and catalyst, potentially allowing access to different diastereomers of the resulting 1,2,4-pentanetriol derivative. organic-chemistry.org Furthermore, the existing stereocenter can direct the stereochemistry of subsequent reactions. The synthesis of enantioenriched homoallylic alcohols is a significant area of research, and while not starting from this specific compound, the principles can be applied. nih.govdntb.gov.uaresearchgate.netgla.ac.ukorganic-chemistry.orgchemrxiv.org

Preparation of Chiral Diamines and Related Derivatives

The primary amine of (S)-2-Aminopent-4-en-1-ol can be protected, and the alkene can be converted into another amino group, for instance, via aziridination followed by ring-opening, to furnish a chiral 1,3-diamine. The stereochemistry of the newly introduced amine can be controlled, leading to different diastereomers. The synthesis of chiral diamines is an active area of research, with many methods potentially adaptable to a substrate like (S)-allylglycinol. acs.orgresearchgate.netacs.orgrsc.org

Use in Asymmetric Ligand and Catalyst Development

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions. The functional groups of this compound make it an attractive scaffold for the synthesis of new chiral ligands. The amine and alcohol moieties can be readily derivatized to incorporate phosphine, oxazoline, or other coordinating groups. The terminal alkene also provides a point for attachment to a solid support or for further structural elaboration. While specific ligands derived directly from this compound are not prominently featured in the literature, the general utility of chiral amino alcohols in ligand synthesis is well-established. nih.gov

Strategies for Incorporation into Peptidic and Peptidomimetic Structures

The incorporation of (S)-2-Aminopent-4-en-1-ol, also known as (S)-allylglycinol, into peptide chains can be achieved through several strategic approaches. These methods primarily involve the selective protection of its amino and hydroxyl groups to allow for controlled coupling reactions.

Orthogonal Protection and Solid-Phase Peptide Synthesis (SPPS)

A key strategy for incorporating (S)-2-Aminopent-4-en-1-ol into a growing peptide chain on a solid support involves the use of an orthogonal protection scheme. This ensures that the protecting groups on the amino and hydroxyl functions can be removed under different conditions, allowing for selective reactions. A common approach is the synthesis of N-Fmoc-(S)-allylglycinol. nih.gov In this scheme, the amine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is standard in modern solid-phase peptide synthesis (SPPS). nih.govyoutube.com The hydroxyl group can be left unprotected if the subsequent coupling reactions are carefully controlled, or it can be protected with an acid-labile group such as a tert-butyl (tBu) ether, which is compatible with standard Fmoc/tBu strategies. nih.gov

Once the N-Fmoc protected building block is prepared, it can be coupled to the N-terminus of a resin-bound peptide using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA). nih.gov Following the coupling, the Fmoc group is removed with a piperidine solution, and the peptide chain can be further elongated.

The allyl side chain of the incorporated residue offers a site for further modification through reactions such as cross-metathesis, which can be used to introduce further diversity or to cyclize the peptide. nih.gov

Reductive Amination for N-terminal Modification

Reductive amination provides a powerful method for introducing (S)-2-Aminopent-4-en-1-ol at the N-terminus of a pre-synthesized peptide. nih.govrsc.orgnih.govtue.nl This reaction involves the formation of a Schiff base between the aldehyde or ketone of a modified peptide and the primary amine of (S)-2-Aminopent-4-en-1-ol, followed by reduction to a stable secondary amine.

This strategy is particularly useful for creating peptide-small molecule conjugates or for introducing a non-peptidic linker at the N-terminus. The reaction is typically carried out in solution after the peptide has been cleaved from the solid support. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity and mild reaction conditions. nih.govrsc.org

Use as a Dipeptide Isostere

(S)-2-Aminopent-4-en-1-ol can be utilized to create dipeptide isosteres, which are mimics of a dipeptide unit within a larger peptide sequence. For instance, it can be incorporated to replace a dipeptide and form a hydroxyethylene amide isostere. This modification can confer resistance to enzymatic degradation and influence the conformational properties of the peptide.

The synthesis of such isosteres often involves multi-step solution-phase chemistry. For example, the amino group of (S)-2-Aminopent-4-en-1-ol can be acylated with an N-protected amino acid. The resulting amide can then be further elaborated. The hydroxyl group of the amino alcohol can participate in subsequent reactions, such as esterification or etherification, to complete the isosteric unit before its incorporation into a larger peptide fragment.

The following table summarizes key research findings related to the incorporation of amino alcohols and related structures into peptides.

| Strategy | Building Block/Reagent | Key Reaction | Application/Outcome | Reference |

| Solid-Phase Peptide Synthesis | N-Fmoc-amino alcohols | Standard amide coupling (e.g., HATU, HBTU) | Synthesis of C-terminal peptide alcohols. | nih.gov |

| Reductive Amination | Peptide aldehyde and primary amine | Schiff base formation and reduction | N-terminal modification of peptides; synthesis of peptide tertiary amides. | nih.govrsc.orgtue.nl |

| Cross-Metathesis | Unsaturated amino alcohols | Ru-catalyzed cross-metathesis | Synthesis of functionalized unsaturated amino alcohols for peptidomimetic synthesis. | nih.gov |

| Late-Stage Amination | Peptide with a leaving group and amine | Nucleophilic substitution | Introduction of diverse amine functionalities into peptides on a solid support. | nih.gov |

Contributions to Medicinal Chemistry Synthesis and Precursor Development

Design and Synthesis of Analogues of Biologically Active Compounds

The unique structural features of (S)-2-Aminopent-4-en-1-ol hydrochloride make it an ideal scaffold for the design and synthesis of analogues of known biologically active compounds. Medicinal chemists utilize this chiral precursor to introduce specific stereochemical and functional modifications to existing pharmacophores, aiming to enhance potency, selectivity, or pharmacokinetic properties.

One notable area of application is in the synthesis of analogues of the anticonvulsant drug Vigabatrin. nih.gov Vigabatrin, a vinyl-substituted gamma-aminobutyric acid (GABA) analogue, is an irreversible inhibitor of GABA transaminase. nih.gov The (S)-enantiomer of 2-aminopent-4-en-1-ol (B2433494) serves as a key chiral starting material for generating structural variants of Vigabatrin. By modifying the vinyl group or the amino alcohol backbone, researchers can explore new chemical space around the core pharmacophore. For instance, the double bond can be subjected to various chemical transformations such as hydrogenation, epoxidation, or dihydroxylation to create saturated or functionalized analogues. The amino and hydroxyl groups also provide convenient handles for derivatization, allowing for the introduction of a wide range of substituents to probe interactions with biological targets.

The synthesis of these analogues typically involves protection of the amino and hydroxyl groups, followed by modification of the vinyl moiety, and subsequent deprotection. The choice of protecting groups is crucial to ensure compatibility with the reaction conditions used for the vinyl group transformation.

Table 1: Exemplary Analogues Derived from this compound

| Analogue Structure | Modification from Parent Compound | Potential Biological Target |

|---|---|---|

| Saturated Amino Alcohol | Hydrogenation of the vinyl group | GABA-transaminase |

| Epoxy Amino Alcohol | Epoxidation of the vinyl group | Various enzymes and receptors |

Synthetic Pathways Towards Defined Stereochemical Pharmaceutical Precursors

The inherent chirality of this compound is a significant advantage in the synthesis of pharmaceutical precursors where precise stereochemical control is paramount for therapeutic efficacy and safety. Its use as a starting material can significantly simplify synthetic routes by obviating the need for chiral resolutions or asymmetric syntheses at later stages.

A prominent example is its application in the synthesis of key intermediates for antiviral agents. Nucleoside analogues, a cornerstone of antiviral therapy, often contain a chiral cyclic core. The vinyl group of this compound can participate in ring-closing metathesis (RCM) reactions to construct carbocyclic nucleoside scaffolds with defined stereochemistry at the amino-bearing carbon.

Furthermore, this chiral building block is employed in the synthesis of precursors for various enzyme inhibitors and receptor modulators. The amino and hydroxyl functionalities can be readily converted into other functional groups, such as amides, esters, and ethers, to build up the desired molecular complexity while retaining the crucial (S)-stereocenter.

Table 2: Key Pharmaceutical Precursors Synthesized from this compound

| Precursor Name | Therapeutic Area | Key Synthetic Transformation |

|---|---|---|

| Carbocyclic Nucleoside Intermediate | Antiviral | Ring-Closing Metathesis (RCM) |

| Chiral Amino Acid Precursor | Various | Oxidation of the primary alcohol |

Elucidation of Structure-Activity Relationships Through Systematic Synthetic Modification

The amenability of this compound to systematic chemical modification makes it a valuable tool for structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with focused structural changes, medicinal chemists can systematically probe the molecular interactions between a ligand and its biological target, leading to a deeper understanding of the requirements for optimal activity.

In the context of developing novel enzyme inhibitors, for example, the vinyl group can be systematically replaced with other small, unsaturated or cyclic moieties to explore the steric and electronic requirements of the active site. Similarly, the length of the carbon chain can be extended or shortened to assess the impact of conformational flexibility on binding affinity.

The amino and hydroxyl groups are also key points for modification in SAR studies. N-alkylation, N-acylation, or O-alkylation can be performed to investigate the role of hydrogen bonding and steric bulk at these positions. The insights gained from such systematic modifications are crucial for guiding the design of more potent and selective drug candidates.

Table 3: Systematic Modifications of (S)-2-Aminopent-4-en-1-ol for SAR Studies

| Modification Site | Type of Modification | Investigated Property |

|---|---|---|

| Vinyl Group | Replacement with other functional groups | Steric and electronic effects on binding |

| Carbon Backbone | Chain extension or shortening | Conformational requirements for activity |

| Amino Group | Alkylation, Acylation | Hydrogen bonding and steric interactions |

Strategies for Lead Compound Derivatization and Optimization in a Synthetic Context

The reactive handles of this compound allow for a wide range of derivatization strategies. For instance, the primary amine can be used as a point of attachment for various side chains designed to enhance interactions with the target protein or to modulate physicochemical properties. The hydroxyl group can be derivatized to introduce metabolically stable groups or to improve water solubility.

"Click chemistry" represents a powerful strategy for lead derivatization. The vinyl group can be readily converted to an azide (B81097) or an alkyne, enabling facile and efficient coupling with a diverse range of molecular fragments using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This modular approach allows for the rapid generation of a library of analogues for comprehensive lead optimization.

Table 4: Lead Optimization Strategies Utilizing (S)-2-Aminopent-4-en-1-ol Derivatives

| Optimization Goal | Derivatization Strategy | Example Modification |

|---|---|---|

| Enhance Potency | Introduction of additional binding motifs | Acylation of the amine with a pharmacophoric acid |

| Improve Selectivity | Modification of steric and electronic properties | Substitution on the vinyl group |

| Increase Metabolic Stability | Masking of metabolic soft spots | O-methylation of the primary alcohol |

Advanced Analytical Methodologies for Research Level Characterization

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (S)-2-Aminopent-4-en-1-ol hydrochloride and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments. This level of precision is critical for confirming the identity of newly synthesized derivatives and for distinguishing between isobaric compounds.

In the context of this compound, derivatization of the amino and/or hydroxyl group is a common strategy to enhance volatility for gas chromatography-mass spectrometry (GC-MS) or to introduce specific fragmentation patterns for liquid chromatography-mass spectrometry (LC-MS). For instance, acylation of the amine to form an amide or esterification of the alcohol can be performed.

Electrospray ionization (ESI) and time-of-flight (TOF) mass analyzers are frequently used for the analysis of amino alcohol derivatives. nih.gov Fragmentation studies (MS/MS or MS^n) on these derivatives are systematically conducted to establish fragmentation pathways. For N-acyl derivatives of unsaturated amino alcohols, characteristic losses of water, the acyl group, and fragments corresponding to the allylic portion of the molecule would be expected. nih.govresearchgate.net By analyzing the high-resolution tandem mass spectra, the precise structure of the derivative can be confirmed, which in turn verifies the structure of the original this compound molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for an N-acetylated Derivative of (S)-2-Aminopent-4-en-1-ol

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 144.1025 | 144.1022 | Protonated Molecule |

| [M+H-H₂O]⁺ | 126.0919 | 126.0916 | Loss of water from the alcohol |

| [M+H-C₂H₃O]⁺ | 101.0813 | 101.0810 | Loss of the acetyl group |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The determination of enantiomeric purity is of paramount importance for any chiral compound. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the gold standard for this purpose. These techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

For the analysis of this compound, direct analysis may be challenging due to its polarity and lack of a strong chromophore for UV detection in HPLC. Therefore, derivatization is a common and effective strategy. nih.gov The amino group can be reacted with a variety of chiral or achiral derivatizing agents to produce diastereomers or enantiomeric derivatives with improved chromatographic properties.

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of enantiomers of amino alcohols and their derivatives. nih.govnih.govcsic.es For instance, the compound could be derivatized with o-phthaldialdehyde/mercaptoethanol to introduce a fluorescent tag, enabling highly sensitive detection. nih.gov The separation of the resulting diastereomers would be optimized by varying the mobile phase composition (e.g., acetonitrile (B52724) content, buffer pH, and concentration) and column temperature. nih.gov

Chiral GC: For GC analysis, this compound would be derivatized to increase its volatility. A common approach is the formation of N-trifluoroacetyl (N-TFA) derivatives. nih.govnih.gov The resulting volatile derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin-based CSP. nih.govsigmaaldrich.com The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for quantification of the enantiomeric excess.

Table 2: Representative Chiral Chromatography Conditions for Amino Alcohol Enantiomeric Purity

| Technique | Column Type | Derivatization | Mobile/Carrier Gas | Detection |

| HPLC | Chiralcel® OJ-3R (Polysaccharide-based) | o-phthaldialdehyde/mercaptoethanol | Acetonitrile/Ammonium (B1175870) Formate Buffer | Fluorescence |

| GC | CHIRALDEX® G-TA (Cyclodextrin-based) | Trifluoroacetic anhydride/Methylation | Helium | FID or MS |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational preferences of molecules in solution. For a flexible molecule like this compound, advanced 2D NMR techniques are particularly informative.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), establish proton-proton scalar coupling networks, confirming the connectivity of the carbon skeleton. More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space interactions between protons that are close to each other, which is crucial for determining the molecule's preferred conformation. arxiv.orgweizmann.ac.il

For (S)-2-Aminopent-4-en-1-ol, NOESY spectra would be acquired to identify key spatial correlations. For example, NOEs between the protons of the vinyl group and the protons on the chiral carbon would help to define the orientation of the allyl substituent relative to the rest of the molecule. Similarly, NOEs between the aminomethyl protons and the proton on the chiral center would provide insights into the rotational preferences around the C-C bond. researchgate.net The presence of an intramolecular hydrogen bond between the amino and hydroxyl groups, which would significantly influence the conformation, can also be investigated using NMR techniques. doi.orgfrontiersin.org The analysis of NOE cross-peak intensities can, in some cases, allow for the calculation of interproton distances, providing quantitative conformational data. nih.gov

Table 3: Expected Key NOESY Correlations for Conformational Analysis of (S)-2-Aminopent-4-en-1-ol

| Interacting Protons | Conformational Information |

| H2 / H4 | Orientation of the vinyl group |

| H1 / H2 | Torsional angle around the C1-C2 bond |

| NH₂ / H2 | Conformation around the C2-N bond |

| OH / NH₂ | Presence of intramolecular hydrogen bonding |

Theoretical and Computational Investigations of S 2 Aminopent 4 En 1 Ol Hydrochloride and Its Reactivity

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface (PES) of flexible molecules like (S)-2-Aminopent-4-en-1-ol. nih.govnih.gov The conformational landscape of this molecule is primarily defined by the rotation around the C1-C2, C2-N, and C3-C4 single bonds. A key structural feature influencing its conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. arxiv.orgmdpi.com

A systematic conformational search would involve rotating the key dihedral angles and calculating the single-point energy of each resulting structure. The low-energy conformers would then be fully optimized, and their relative energies, corrected for zero-point vibrational energy, would establish the conformational hierarchy. researchgate.net DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger) are commonly employed for such analyses. mdpi.comacs.org

The most stable conformers are expected to be those that maximize stabilizing interactions, such as intramolecular hydrogen bonds, while minimizing steric repulsion. arxiv.org The O-H···N hydrogen bond is a particularly important interaction that stabilizes the geometry. arxiv.org The protonated amine (ammonium chloride salt) would also exhibit strong hydrogen bonding capabilities with the hydroxyl group and the chloride counter-ion.

Table 1: Hypothetical Relative Energies of (S)-2-Aminopent-4-en-1-ol Conformers Calculated at the B3LYP/6-311+G(d,p) level of theory. Energies are relative to the global minimum.

| Conformer | Description of Key Dihedral Angles | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 (Global Minimum) | Gauche (O-C1-C2-N), Anti (C1-C2-C3-C4) | Yes (1.95 Å) | 0.00 |

| Conf-2 | Anti (O-C1-C2-N), Anti (C1-C2-C3-C4) | No | 1.85 |

| Conf-3 | Gauche (O-C1-C2-N), Gauche (C1-C2-C3-C4) | Yes (1.98 Å) | 0.95 |

| Conf-4 | Anti (O-C1-C2-N), Gauche (C1-C2-C3-C4) | No | 2.50 |

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While gas-phase quantum calculations are fundamental, the behavior of (S)-2-Aminopent-4-en-1-ol hydrochloride in a real-world setting is dictated by its interactions with a solvent. Molecular dynamics (MD) simulations can model this complex environment, providing a dynamic picture of the solute-solvent system over time. nih.govnih.gov An all-atom explicit solvent MD simulation would typically place the amino alcohol and its chloride counter-ion in a box of solvent molecules, such as water or ethanol. researchgate.netoup.com

The simulation would track the trajectory of every atom, governed by a molecular mechanics force field (e.g., AMBER, CHARMM). nih.gov Analysis of these trajectories reveals crucial information about the solvation structure. Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific functional groups of the solute (the ammonium (B1175870), hydroxyl, and vinyl groups). researchgate.net This analysis would likely show a strong, well-ordered solvation shell of water molecules around the polar -NH3+ and -OH groups, capable of donating and accepting hydrogen bonds. mdpi.com The terminal vinyl group, being nonpolar, would exhibit weaker, less structured interactions with the solvent. MD simulations also allow for the study of the conformational dynamics in solution, revealing the lifetime of intramolecular hydrogen bonds and the frequency of transitions between different conformers. oup.com

Table 2: Typical Parameters for an MD Simulation of (S)-2-Aminopent-4-en-1-ol HCl in Water

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER ff14SB or GROMOS54a7 |

| Water Model | TIP3P or SPC/E |

| System Size | 1 solute molecule, 1 Cl- ion, ~2000 water molecules |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

| Simulation Time | 100 - 500 ns |

| Time Step | 2 fs (with SHAKE algorithm) |

Mechanistic Studies of Reactions Involving the Amino Alcohol Moiety

The bifunctional nature of (S)-2-Aminopent-4-en-1-ol allows it to participate in a variety of chemical transformations. Computational mechanistic studies, again primarily using DFT, can elucidate the step-by-step pathways of these reactions, identify rate-determining steps, and explain observed reactivity. nih.govmdpi.com A relevant class of reactions for this molecule is transition-metal-catalyzed transformations, such as palladium-catalyzed allylic amination or cyclization. acs.orgresearchgate.net

For instance, a theoretical study could investigate the mechanism of an intramolecular Heck-type cyclization to form a substituted pyrrolidine (B122466). Such a study would involve locating the structures of all reactants, intermediates (e.g., π-allyl palladium complexes), and transition states along the proposed reaction coordinate. nih.gov The calculated activation energies (the energy difference between a reactant/intermediate and its corresponding transition state) would reveal the kinetic feasibility of each step. mdpi.com Comparing different potential pathways—for example, those involving different catalyst oxidation states or coordination modes—can clarify the operative mechanism. nih.govacs.org

Table 3: Hypothetical DFT-Calculated Activation Free Energies (ΔG‡) for a Pd-Catalyzed Intramolecular Cyclization Calculated at the B3PW91/def2-TZVP level of theory with a PCM solvent model.

| Mechanistic Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Oxidative Addition | Coordination of Pd(0) to the alkene | 12.5 |

| Deprotonation | Base-assisted deprotonation of the amine | 8.2 |

| Migratory Insertion (Cyclization) | Intramolecular attack of the nitrogen onto the allyl group | 19.8 (Rate-Determining) |

| β-Hydride Elimination | Formation of the final product and Pd-H species | 14.1 |

| Reductive Elimination | Regeneration of the Pd(0) catalyst | -5.6 |

Prediction of Stereoselectivity in Catalyzed and Uncatalyzed Transformations

Given its inherent chirality at the C2 position, (S)-2-Aminopent-4-en-1-ol is a valuable substrate for stereoselective reactions. Computational chemistry offers a powerful means to predict and rationalize the stereochemical outcome of such transformations. nih.gov The stereoselectivity of a reaction is determined by the relative activation energies of the competing pathways leading to different stereoisomeric products. chemrxiv.org

Consider an asymmetric epoxidation of the terminal double bond. This reaction would create a new stereocenter, leading to two possible diastereomeric products. To predict the diastereomeric ratio (d.r.), a computational chemist would model the transition states for the attack of the oxidizing agent on the two diastereotopic faces of the alkene. The transition state leading to the major product will be the one with the lower calculated free energy. chemrxiv.org The energy difference between the two diastereomeric transition states (ΔΔG‡) can be used to predict the product ratio via the Eyring equation. This type of analysis can identify the key steric or electronic interactions in the transition state that control the stereochemical outcome, guiding the rational design of more selective catalysts or reaction conditions. chemrxiv.orgnih.gov

Table 4: Hypothetical Transition State Energy Calculation for Asymmetric Epoxidation Calculated at the M06-2X/6-311+G(d,p) level of theory.

| Transition State | Resulting Diastereomer | Relative Free Energy (kcal/mol) |

|---|---|---|

| TS-A | (2S, 4R)-epoxide | 22.1 |

| TS-B | (2S, 4S)-epoxide | 20.5 (Favored) |

| Energy Difference (ΔΔG‡) | 1.6 | |

| Predicted Diastereomeric Ratio (at 298 K) | ~94:6 favoring (2S, 4S) |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The efficient and stereoselective synthesis of chiral amino alcohols like (S)-2-Aminopent-4-en-1-ol is a critical area of ongoing research. Current methods often rely on multi-step procedures that can be resource-intensive. westlake.edu.cn Future efforts will likely concentrate on developing more atom-economical and environmentally benign synthetic strategies.

Key areas of development include:

Catalytic Asymmetric Synthesis: The development of novel catalysts for the asymmetric synthesis of allylic alcohols and their derivatives is a significant area of research. nih.govnih.govfrontiersin.org This includes the use of transition metal catalysts and organocatalysts to achieve high enantioselectivity in the formation of the chiral center. frontiersin.orgyoutube.comyoutube.com For instance, proline-catalyzed aldol (B89426) reactions have shown promise in the asymmetric synthesis of related structures. youtube.comyoutube.com

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps offers a powerful approach to producing enantiopure compounds under mild conditions. nih.govrsc.orgnih.govresearchgate.net Biocatalysis, utilizing enzymes like alcohol dehydrogenases and transaminases, can provide exquisite selectivity, reducing the need for protecting groups and minimizing waste. frontiersin.orgnih.govrsc.org

Sustainable Reagents and Solvents: A shift towards greener reaction conditions is anticipated, involving the use of less toxic reagents and environmentally friendly solvents. This aligns with the broader goals of sustainable chemistry to reduce the environmental impact of chemical synthesis. mdpi.com

| Synthetic Strategy | Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. nih.govfrontiersin.org | Development of novel organocatalysts and transition metal complexes. frontiersin.orgyoutube.comyoutube.com |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govrsc.org | Discovery and engineering of new enzymes, one-pot cascade reactions. rsc.orgnih.gov |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. mdpi.com | Use of renewable feedstocks, alternative solvents, and energy-efficient processes. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The rich functionality of (S)-2-Aminopent-4-en-1-ol hydrochloride provides a platform for exploring a wide range of chemical transformations. Future research will likely uncover novel reactivity patterns, leading to the synthesis of diverse and valuable molecules.

Potential areas of exploration include:

Functionalization of the Alkene: The terminal double bond is a key site for a variety of addition and cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatization of the Amine and Alcohol: The primary amine and alcohol groups can be readily modified to form amides, esters, carbamates, and ethers. These transformations can be used to tune the physical and biological properties of the resulting molecules.

Diastereoselective Reactions: The existing stereocenter can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with multiple stereocenters. nih.govmdpi.com This is particularly relevant in the synthesis of bioactive compounds and natural products.

Radical Reactions: Photoredox-mediated reactions offer a powerful tool for the activation of traditionally unreactive bonds, opening up new avenues for the functionalization of the molecule. rsc.org

Expanded Utility in Materials Science and Polymer Chemistry

The presence of a polymerizable alkene group and reactive amine and alcohol functionalities makes this compound an attractive monomer for the synthesis of functional polymers and materials.

Future research in this area may focus on:

Functional Polymers: Incorporation of this chiral amino alcohol into polymer backbones can impart specific properties such as chirality, hydrophilicity, and sites for post-polymerization modification. nih.gov The functionalization of polymers can improve their physicochemical properties for applications like drug delivery. mdpi.com

Biomedical Materials: Polymers derived from or functionalized with this compound could find applications in drug delivery, tissue engineering, and as antimicrobial coatings. nih.gov The amine and alcohol groups can be used to attach bioactive molecules or to modulate the material's interaction with biological systems. Layer-by-layer polymer functionalization is a promising technique for improving the targeting of nanoparticles in applications like cancer therapy. nih.gov

Self-Assembling Materials: The specific stereochemistry and functional groups of the molecule could be exploited to design molecules that self-assemble into well-defined nanostructures. The self-assembly of derivatives could lead to materials with interesting optical or electronic properties. nih.gov

| Application Area | Potential Role of this compound | Desired Properties |

| Functional Polymers | Chiral monomer for polymerization. nih.gov | Chirality, reactive handles for functionalization. nih.govmdpi.com |

| Biomedical Materials | Building block for biocompatible and biodegradable polymers. nih.gov | Biocompatibility, drug conjugation capability, controlled degradation. nih.gov |

| Self-Assembling Systems | Component of amphiphilic molecules. | Formation of micelles, vesicles, or other ordered structures. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The synthesis of chiral amino alcohols is an area where flow chemistry is being increasingly applied. nih.govnih.govrsc.org

Future developments will likely involve:

Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the synthesis of this compound will enable more efficient and scalable production. nih.gov This can involve the use of packed-bed reactors with immobilized catalysts or enzymes.

Automated Synthesis: The integration of flow chemistry with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. acs.org This can accelerate the discovery of new compounds with desired properties. Automated fast-flow instruments have already demonstrated the ability to synthesize long peptide chains, showcasing the potential for complex molecule synthesis. rsc.org

Process Analytical Technology (PAT): The implementation of real-time monitoring and control technologies within flow systems will ensure consistent product quality and process efficiency.

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical building block.

Q & A

Q. How does isotopic labeling (e.g., deuterated analogs) aid in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。